
N-(1,3-benzodioxol-5-yl)-3-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-3-iodobenzamide, also known as BIBX1382, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to a class of compounds known as tyrosine kinase inhibitors, which have been shown to have a wide range of biological effects.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-iodobenzamide is complex and not fully understood. It is known to work by inhibiting the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting the activity of these enzymes, N-(1,3-benzodioxol-5-yl)-3-iodobenzamide can disrupt the growth and proliferation of cancer cells and other abnormal cells.
Efectos Bioquímicos Y Fisiológicos
N-(1,3-benzodioxol-5-yl)-3-iodobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and other abnormal cells, reduce inflammation, and promote wound healing. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1,3-benzodioxol-5-yl)-3-iodobenzamide in laboratory experiments is its ability to selectively inhibit the activity of tyrosine kinases. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using N-(1,3-benzodioxol-5-yl)-3-iodobenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(1,3-benzodioxol-5-yl)-3-iodobenzamide. One area of interest is its potential use in the treatment of cancer and other diseases. Researchers are also interested in exploring the potential use of N-(1,3-benzodioxol-5-yl)-3-iodobenzamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, there is ongoing research into the mechanism of action of N-(1,3-benzodioxol-5-yl)-3-iodobenzamide, which may lead to the development of new drugs that target tyrosine kinases more effectively.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-yl)-3-iodobenzamide is a complex process that involves several steps. The first step is the preparation of 3-iodobenzamide, which is then reacted with 1,3-benzodioxole to produce N-(1,3-benzodioxol-5-yl)-3-iodobenzamide. The process requires specialized equipment and expertise, and is typically carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-yl)-3-iodobenzamide has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of biological effects, including anti-tumor activity, anti-inflammatory activity, and the ability to inhibit the growth of certain types of bacteria. It has also been studied for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Propiedades
Número CAS |
6183-79-5 |
|---|---|
Nombre del producto |
N-(1,3-benzodioxol-5-yl)-3-iodobenzamide |
Fórmula molecular |
C14H10INO3 |
Peso molecular |
367.14 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-3-iodobenzamide |
InChI |
InChI=1S/C14H10INO3/c15-10-3-1-2-9(6-10)14(17)16-11-4-5-12-13(7-11)19-8-18-12/h1-7H,8H2,(H,16,17) |
Clave InChI |
LSCORVWVQJOTLM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)I |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



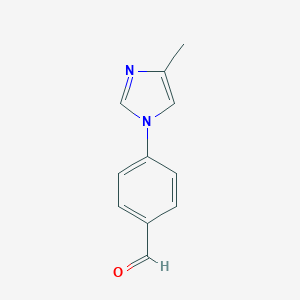
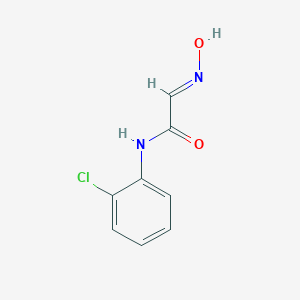
![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)
![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)
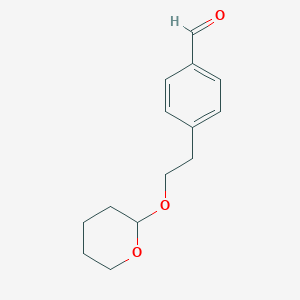
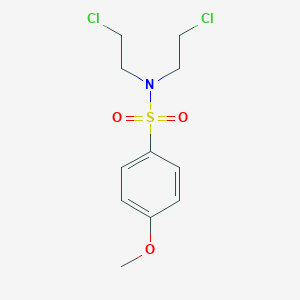
![4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B187660.png)
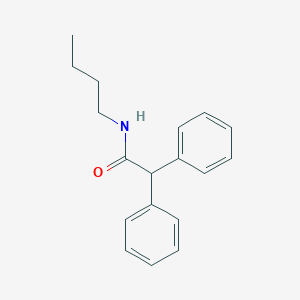
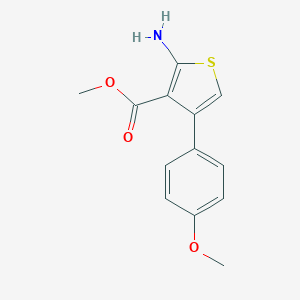
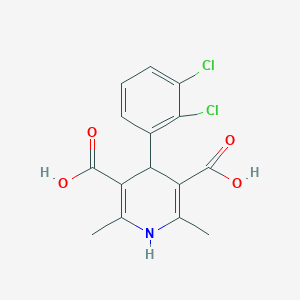
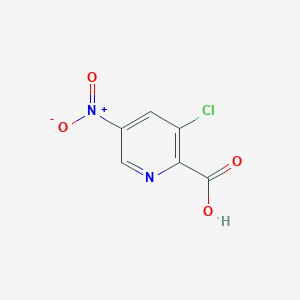
![N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B187668.png)
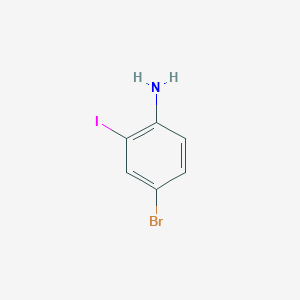
![Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate](/img/structure/B187672.png)